3'-Fluoro-5'-methylacetophenone
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Overview
Description
3’-Fluoro-5’-methylacetophenone is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . The IUPAC name for this compound is 1-(3-fluoro-5-methylphenyl)ethanone . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3’-Fluoro-5’-methylacetophenone is 1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3’-Fluoro-5’-methylacetophenone is a liquid at ambient temperature . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Fluorescent Probes for Biomedical Applications
A study by Park et al. (2015) introduced a new class of fluorophores, indolizino[3,2-c]quinolines, synthesized through an efficient oxidative Pictet-Spengler cyclization strategy. These compounds exhibit unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems, highlighting their potential in fluorescence-based technologies and various biomedical applications (Park et al., 2015).
Antimycobacterial Agents
Ali and Yar (2007) explored the antimycobacterial activity of novel derivatives synthesized from 4-hydroxy-3-methylacetophenone, demonstrating significant efficacy against isoniazid-resistant Mycobacterium tuberculosis. This research contributes to the development of new antimycobacterial agents, which is crucial for tackling drug-resistant forms of tuberculosis (Ali & Yar, 2007).
Insecticidal Activities
Liu et al. (2005) synthesized a series of novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers showing notable insecticidal activity against Homopteran and Lepidopteran pests. This study presents the potential of these compounds in developing new insecticides, which could offer a more effective solution for pest management (Liu et al., 2005).
Sensing Carboxylate Anions
Kim and Ahn (2008) reported on o-(Carboxamido)trifluoroacetophenones that exhibit fluorescence enhancement upon binding carboxylate anions. This work highlights the potential of these compounds in developing new fluorescence "turn-on" sensors, which could be utilized for the selective detection of anions in various environmental and biological samples (Kim & Ahn, 2008).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds have been a significant area of research. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole by Zhou Yu (2002) as an intermediate of herbicides demonstrates the role of fluorinated acetophenone derivatives in the development of agrochemicals (Zhou Yu, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMZDKKROJRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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